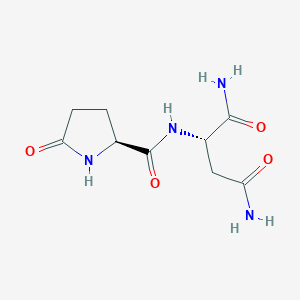

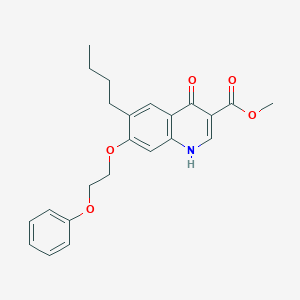

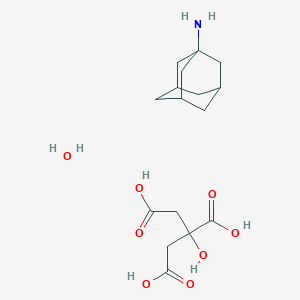

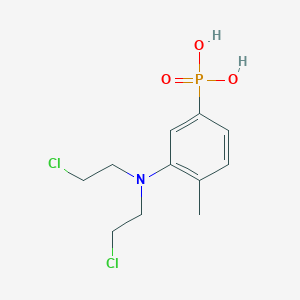

![molecular formula C9H11ClN2O3S B011575 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 101167-02-6](/img/structure/B11575.png)

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide

Descripción general

Descripción

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, also known as sulfamethoxazole (SMX), is a synthetic sulfonamide antibiotic used to treat a wide variety of bacterial infections. It is one of the most commonly prescribed antibiotics, and is widely used in both human and veterinary medicine. SMX is a powerful broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. It is also relatively inexpensive and safe, making it an ideal choice for treating many bacterial infections.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential as an anticancer agent , particularly through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors, and its inhibition can disrupt tumor cell metabolism and proliferation . Derivatives of benzenesulfonamide, which include the chloroacetamide moiety, have shown significant inhibitory effects against breast cancer cell lines, with some derivatives exhibiting high selectivity and the ability to induce apoptosis in cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial applications of benzenesulfonamide derivatives. By targeting carbonic anhydrase enzymes in pathogenic microorganisms, these compounds can potentially serve as effective antimicrobial agents . The design and synthesis of these derivatives aim to create new treatments for infections where traditional antibiotics may be ineffective due to resistance.

Enzyme Inhibition

The chloroacetamide group is a key functional moiety in the design of enzyme inhibitors . It has been used to create selective inhibitors for different isoforms of carbonic anhydrase, which play crucial roles in physiological processes like respiration and pH regulation . The selective inhibition of specific isoforms can lead to therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness.

Diagnostic Agents

Compounds containing the chloroacetamide structure can be used as diagnostic agents . They can be tagged with radioactive isotopes or fluorescent markers and used to visualize the expression of carbonic anhydrase IX in tumors, aiding in the diagnosis and staging of cancer .

Drug Design and Synthesis

The compound serves as an intermediate in the synthesis of pharmacologically active molecules . Its reactivity allows for further chemical modifications, leading to the creation of a diverse array of therapeutic agents. The chloroacetamide group, in particular, is a versatile building block in medicinal chemistry for constructing molecules with desired biological activities .

Research Chemical

“2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide” is available as a research chemical for various scientific studies. It can be used in experimental setups to understand the structure-activity relationship of sulfonamide drugs and to develop new compounds with potential therapeutic benefits .

Propiedades

IUPAC Name |

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZYLTKHHXTVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392301 | |

| Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |

CAS RN |

101167-02-6 | |

| Record name | N-[[4-(Aminosulfonyl)phenyl]methyl]-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101167-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

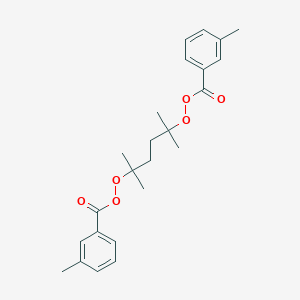

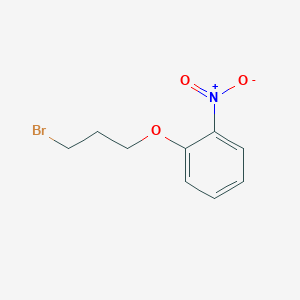

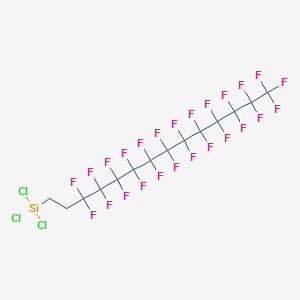

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)